2-(チオフェン-2-イル)フェノール

概要

説明

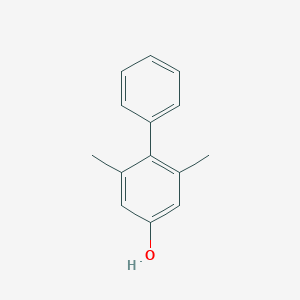

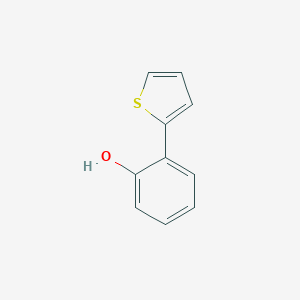

2-(Thiophen-2-yl)phenol (2-TTP) is an organosulfur compound with a thiophene ring and a phenolic group. It is a white crystalline solid with a characteristic odor. 2-TTP has been studied for its potential applications in the fields of medicine, agriculture, and industry due to its unique properties.

科学的研究の応用

腐食防止

2-(チオフェン-2-イル)フェノール: は、工業化学において腐食防止剤として利用されています 。その分子構造は、金属上に保護層を形成し、腐食につながる酸化反応を防ぎます。この用途は、さまざまな産業における金属構造物や部品の寿命を延ばす上で不可欠です。

有機半導体

この化合物は、有機半導体の開発に重要な役割を果たしています 。安定したπ共役系を持つため、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)など、半導体特性を必要とするデバイスの製造に使用されています。

薬理学的特性

チオフェン誘導体は、さまざまな薬理学的特性を示します。 それらは、抗癌、抗炎症、抗菌、降圧、および抗アテローム性硬化作用で知られています 。化合物のチオフェン部分の存在は、その生物活性を高め、創薬開発における貴重な存在となっています。

生物活性化合物の合成

この化合物は、さまざまな生物活性チオフェン誘導体の合成における重要な中間体です。 これらの誘導体は、さまざまな生物学的効果を持つ新規薬剤としての可能性について検討されています .

材料科学への応用

材料科学では、2-(チオフェン-2-イル)フェノールは、特定の電子特性を持つ材料の進歩に貢献しています。 これは、センサーや太陽電池など、高度な技術的用途向けの材料の製造に関与しています .

抗菌活性

最近の研究では、2-(チオフェン-2-イル)フェノールを含む特定のチオフェン誘導体が、有望な抗菌活性を示すことが明らかになっています。 これらの化合物は、さまざまな微生物株に対する有効性について調査されており、新規抗菌剤の開発につながる可能性があります .

Safety and Hazards

2-(Thiophen-2-yl)phenol may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid direct contact and to wear appropriate protective gloves and eye protection when using . Good ventilation conditions should be maintained during operation and inhalation of its vapors should be avoided .

将来の方向性

Thiophene derivatives, including 2-(Thiophen-2-yl)phenol, have shown important pharmacological activities and find large application in material science . The results revealed in a study lay the foundation for the development of future RNase L-modulating small molecules with new scaffold and improved potency . Another study disclosed that 2-(Thiophen-2-yl)phenol is a suitable chemical platform to develop tighter mPGES-1 inhibitors .

作用機序

Target of Action

The primary targets of 2-(Thiophen-2-yl)phenol are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These targets have been regarded as promising for the treatment of cancer . Additionally, the compound has shown high antibacterial activities against S. aureus ATCC 25923 , a dangerous pathogenic bacterium .

Mode of Action

2-(Thiophen-2-yl)phenol interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition leads to changes in the cellular processes controlled by these targets, particularly those related to cell growth and survival .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway , which is crucial in regulating cell cycle progression, promoting cell survival, and inducing cell growth . By inhibiting PI3K and mTOR, 2-(Thiophen-2-yl)phenol disrupts this pathway, leading to potential anti-tumor effects .

Pharmacokinetics

It has a predicted density of 1.235±0.06 g/cm³ , a melting point of 41-42 °C , and a boiling point of 291.5±15.0 °C . Its pKa is predicted to be 9.38±0.30 , indicating that it is weakly acidic . These properties may influence the compound’s bioavailability and its distribution within the body.

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by 2-(Thiophen-2-yl)phenol can lead to the arrest of cell growth and the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action of 2-(Thiophen-2-yl)phenol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Additionally, its solubility in organic solvents and insolubility in water may impact its distribution in different bodily environments

生化学分析

Biochemical Properties

It is known that thiophene derivatives, a group to which 2-(Thiophen-2-yl)phenol belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Cellular Effects

A series of substituted 2-(Thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . These compounds were evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and Hela), and most of them exhibited moderate to excellent anti-tumor activities .

Molecular Mechanism

It is known that the compound can be obtained by reacting phenol with 2-bromothiophene . In the reaction process, the substitution reaction of 2-bromothiophene and phenol is first promoted by a base to form 2-(Thiophen-2-yl)phenol .

特性

IUPAC Name |

2-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFRPBULGVNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393695 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106584-13-8 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。